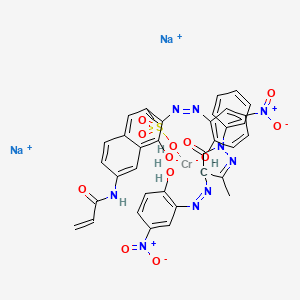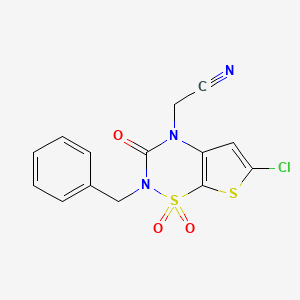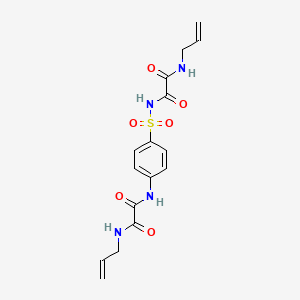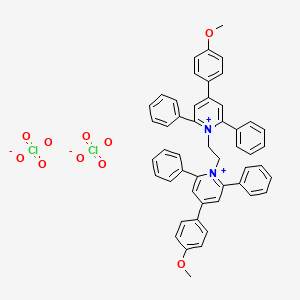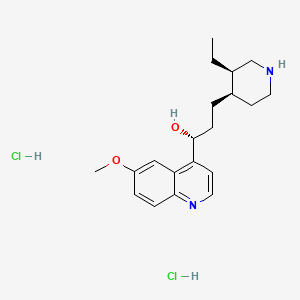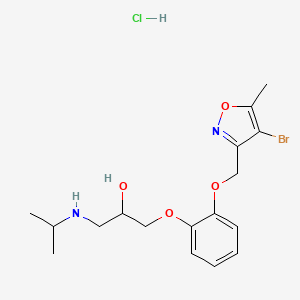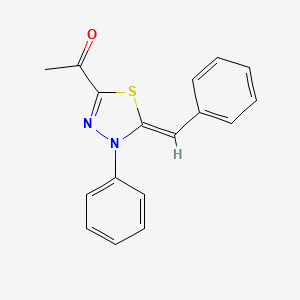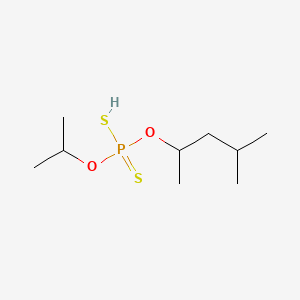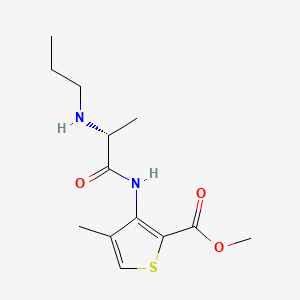
Unii-B3siw51L7I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a mixture of esters derived from phosphorodithioic acid and is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE typically involves the reaction of sulfurized sulfoxide with phosphoric acid . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and efficiency. The process may include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides. Substitution reactions can result in a variety of products depending on the substituents introduced .
Aplicaciones Científicas De Investigación
MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE exerts its effects involves its interaction with various molecular targets and pathways. The compound is known to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues . It also modulates enzyme activity by binding to specific active sites, thereby influencing biochemical pathways involved in cellular metabolism and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE include:
- Zinc O,O,O’,O’-tetrakis (1,3-dimethylbutyl) bis (phosphorodithioate)
- Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
- Zinc bis (1,3-dimethylbutyl)dithiophosphate
Uniqueness
What sets MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE apart from these similar compounds is its unique combination of ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific catalytic or antioxidant activities .
Propiedades
Número CAS |
84605-28-7 |
|---|---|
Fórmula molecular |
C9H21O2PS2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
[(2R)-4-methylpentan-2-yl]oxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-7(2)6-9(5)11-12(13,14)10-8(3)4/h7-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 |
Clave InChI |
UAXMPVJRTGNEPS-SECBINFHSA-N |
SMILES isomérico |
C[C@H](CC(C)C)OP(=S)(OC(C)C)S |
SMILES canónico |
CC(C)CC(C)OP(=S)(OC(C)C)S |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



